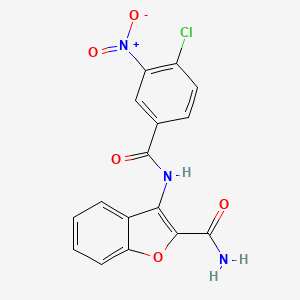

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide

描述

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide (IUPAC name: 3-(4-chloro-3-nitrobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide) is a benzofuran-2-carboxamide derivative with the molecular formula C₂₃H₁₆ClN₃O₆ and CAS number 887873-27-0 . Its structure features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-methoxyphenyl moiety. Additionally, the 3-position of the benzofuran ring is modified with a 4-chloro-3-nitrobenzamido group, combining electron-withdrawing substituents (Cl, NO₂) and an electron-releasing methoxy group (OCH₃).

属性

IUPAC Name |

3-[(4-chloro-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-10-6-5-8(7-11(10)20(23)24)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQASXAAIDEXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The general synthetic route includes:

Formation of Benzofuran-2-Carboxylic Acid: This can be achieved through various methods, including cyclization reactions involving phenols and acetic anhydride.

Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, where benzofuran-2-carboxylic acid reacts with 4-chloro-3-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Product Formation: The final step involves purification and characterization of the product using techniques like recrystallization and NMR spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.

化学反应分析

Types of Reactions

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), and bases like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 3-(4-Chloro-3-aminobenzamido)benzofuran-2-carboxamide.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Oxidation: Formation of benzofuran-2,3-dione derivatives.

科学研究应用

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Antimicrobial Research: The compound exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.

Biological Studies: It is used in studies to understand the interaction of benzofuran derivatives with biological targets, including enzymes and receptors.

Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and reduced side effects.

作用机制

The mechanism of action of 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death . The compound may also inhibit specific enzymes involved in cell proliferation and survival pathways .

相似化合物的比较

Key Observations :

- Electron-withdrawing vs. Electron-releasing Groups: The target compound’s 4-Cl and 3-NO₂ groups contrast with derivatives bearing -OCH₃ or -OH (e.g., 7-methoxy analogs), which may enhance solubility or antioxidant activity via hydrogen bonding .

- Hybrid Systems : The benzofurocoumarin analogues (e.g., 3-Oxo-3H-benzofuro[3,2-f]chromene-2-carboxylic acid) exhibit fused aromatic systems, enhancing π-π stacking but reducing synthetic accessibility compared to simpler benzofurans .

Neuroprotective and Antioxidant Effects

- The 7-methoxy-N-(substituted phenyl) derivatives demonstrated dose-dependent neuroprotection in rat cortical neurons, with electron-withdrawing groups (-Cl, -NO₂) showing stronger radical scavenging activity in cell-free assays than electron-releasing groups (-OCH₃) .

- Vilazodone Intermediate : The piperazine moiety in 5-(piperazin-1-yl)benzofuran-2-carboxamide enhances solubility and serotonin receptor affinity, highlighting how heterocyclic substitutions diverge from the target compound’s nitro/chloro motif .

Physicochemical and Pharmacokinetic Considerations

- Stability : Nitro groups are prone to metabolic reduction, which could limit the target compound’s in vivo half-life compared to derivatives with stable substituents like -CF₃ .

常见问题

Q. What are the optimal synthetic routes for 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of substituted phenols with glyoxylic acid derivatives under acidic conditions .

- Step 2 : Introduction of the 4-chloro-3-nitrobenzamido group using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 48 hours to 2–4 hours) and improves purity . Yield maximization requires precise stoichiometric control of nitrobenzoyl chloride and benzofuran intermediates, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical Techniques :

- NMR : - and -NMR confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.2–8.5 ppm; carbonyl signals at ~168 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 400.05) .

- IR Spectroscopy : Amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) confirm functional groups .

Q. What are the preliminary biological screening protocols for this compound?

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC determination after 48-hour exposure .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values reported .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence electronic properties and reactivity?

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, polarizing the benzamide ring and enhancing electrophilic substitution reactivity at the 4-chloro position .

- Reactivity Pathways :

- Reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, altering biological activity (e.g., increased solubility or receptor binding) .

- Nucleophilic Substitution : The chloro substituent undergoes displacement with thiols or amines in polar aprotic solvents (e.g., DMSO at 80°C) .

- Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : SHELX software (SHELXL for refinement) determines bond lengths/angles and nitro group orientation. For example, torsion angles between benzofuran and benzamide planes reveal steric effects .

- ORTEP Visualization : Graphical representation (ORTEP-3) highlights thermal ellipsoids and disorder in nitro or chloro substituents .

Q. How can contradictory bioactivity data (e.g., variable IC across studies) be resolved?

- Data Triangulation :

- Assay Validation : Cross-check cytotoxicity using complementary methods (e.g., Annexin V apoptosis assays vs. MTT) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cellular toxicity .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., 3-phenoxybenzamido derivatives) to identify trends in substituent effects .

Q. What strategies mitigate instability during long-term storage?

- Degradation Pathways : Hydrolysis of the amide bond in humid conditions or photodegradation of the nitro group .

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder under argon at −20°C .

- Light Protection : Amber glass vials and antioxidant additives (e.g., BHT) reduce nitro-to-nitrite conversion .

Methodological Tables

Table 1 : Key Synthetic Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes coupling efficiency |

| Reaction Time | 2 hours | Reduces side-product formation |

| Solvent | Anhydrous DMF | Enhances reagent solubility |

Table 2 : Comparative Bioactivity of Analogous Compounds

| Compound | IC (µM, MCF-7) | Nitro Group Position |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 3-Nitro |

| 3-Phenoxybenzamido Analog | 28.7 ± 2.1 | 4-Nitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。